molecular formula C16H20Si B8751903 BENZHYDRYL-TRIMETHYL-SILANE CAS No. 6328-61-6

BENZHYDRYL-TRIMETHYL-SILANE

Cat. No.: B8751903
CAS No.: 6328-61-6
M. Wt: 240.41 g/mol
InChI Key: NZASVZMQNPQTOJ-UHFFFAOYSA-N
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Description

Benzhydryl-trimethyl-silane is an organosilicon compound with the molecular formula C16H20Si. It is characterized by the presence of a silicon atom bonded to a benzhydryl group and three methyl groups. This compound is of interest due to its unique chemical properties and its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzhydryl-trimethyl-silane can be synthesized through the reaction of benzhydryl chloride with trimethylsilyl lithium. The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction is as follows:

C6H5CH2Cl+LiSi(CH3)3C6H5CH2Si(CH3)3+LiCl\text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{LiSi(CH}_3\text{)}_3 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{Si(CH}_3\text{)}_3 + \text{LiCl} C6​H5​CH2​Cl+LiSi(CH3​)3​→C6​H5​CH2​Si(CH3​)3​+LiCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions: Benzhydryl-trimethyl-silane undergoes various chemical reactions, including:

    Reduction: It can act as a reducing agent in the presence of a catalyst.

    Substitution: The benzhydryl group can be substituted with other functional groups under appropriate conditions.

    Hydrosilylation: It can participate in hydrosilylation reactions with alkenes and alkynes.

Common Reagents and Conditions:

    Reduction: Catalysts such as palladium or platinum are commonly used.

    Substitution: Reagents like halogens or alkylating agents can be employed.

    Hydrosilylation: Catalysts such as rhodium or platinum complexes are used.

Major Products:

    Reduction: The major products are typically the reduced forms of the substrates.

    Substitution: The products depend on the substituents introduced.

    Hydrosilylation: The products are organosilicon compounds with added alkyl or alkenyl groups.

Scientific Research Applications

Benzhydryl-trimethyl-silane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions.

    Biology: It can be used in the modification of biomolecules for research purposes.

    Medicine: Research is ongoing into its potential use in drug delivery systems.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which benzhydryl-trimethyl-silane exerts its effects involves the transfer of the trimethylsilyl group to various substrates. This transfer can occur through radical or ionic pathways, depending on the reaction conditions. The silicon atom in the compound acts as a nucleophile, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

    Trimethylsilane: Similar in structure but lacks the benzhydryl group.

    Diphenylsilane: Contains two phenyl groups instead of a benzhydryl group.

    Triphenylsilane: Contains three phenyl groups.

Uniqueness: Benzhydryl-trimethyl-silane is unique due to the presence of both a benzhydryl group and three methyl groups attached to the silicon atom. This combination imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and material science.

Properties

CAS No.

6328-61-6

Molecular Formula

C16H20Si

Molecular Weight

240.41 g/mol

IUPAC Name

benzhydryl(trimethyl)silane

InChI

InChI=1S/C16H20Si/c1-17(2,3)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16H,1-3H3

InChI Key

NZASVZMQNPQTOJ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5.01 g (24.3 mmol) of diphenylmethyl potassium in 25 mL of THF was added about 10 mL (about 8.6 g, 80 mmol) of chlorotrimethylsilane. The dark orange color instantly faded. The solvent was removed under reduced pressure. The residue was extracted with hexane and filtered and the solvent was removed under pressure to give the product as a pale yellowish liquid. The yield was 4.63 g, 79.3 percent. 1H NMR (C6D6) δ 7.08-7.23 (m, 8H), 6.98-7.06 (m, 2H), 3.41 (s, 1H), 0.00 (s, 9H). 13C NMR (C6D6) δ 143.2, 129.1, 128.6, 125.4, 46.5, -1.4.
Quantity
5.01 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

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